2-(3-Butoxy-4-methylphenyl)ethanol
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Overview
Description
2-(3-Butoxy-4-methylphenyl)ethanol is an organic compound with the molecular formula C12H18O2 It is a type of phenyl ethanol derivative, characterized by the presence of a butoxy group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butoxy-4-methylphenyl)ethanol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol with butyl bromide in the presence of a base such as potassium carbonate. The resulting product, 3-butoxy-4-methylphenol, is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Butoxy-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Butoxy-4-methylphenyl)acetaldehyde or 2-(3-Butoxy-4-methylphenyl)acetone.
Reduction: Formation of 2-(3-Butoxy-4-methylphenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Butoxy-4-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Butoxy-4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Additionally, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Butoxyphenyl)ethanol: Lacks the methyl group on the benzene ring.
2-(4-Methylphenyl)ethanol: Lacks the butoxy group on the benzene ring.
2-Phenylethanol: Lacks both the butoxy and methyl groups.
Uniqueness
The combination of these functional groups enhances its solubility, reactivity, and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-(3-butoxy-4-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-3-4-9-15-13-10-12(7-8-14)6-5-11(13)2/h5-6,10,14H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFHFVTVZFIKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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